molecular formula C14H17Cl2N3OS B12687285 1H-Imidazole-2-methanamine, 5-((3,5-dichlorophenyl)sulfinyl)-1-methyl-4-(1-methylethyl)- CAS No. 178980-03-5

1H-Imidazole-2-methanamine, 5-((3,5-dichlorophenyl)sulfinyl)-1-methyl-4-(1-methylethyl)-

Cat. No.: B12687285
CAS No.: 178980-03-5
M. Wt: 346.3 g/mol
InChI Key: YYUGTLIPNXPAAI-UHFFFAOYSA-N
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Description

1H-Imidazole-2-methanamine, 5-((3,5-dichlorophenyl)sulfinyl)-1-methyl-4-(1-methylethyl)- is a complex organic compound that belongs to the imidazole family Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole-2-methanamine, 5-((3,5-dichlorophenyl)sulfinyl)-1-methyl-4-(1-methylethyl)- typically involves multiple steps, including the formation of the imidazole ring, introduction of the sulfinyl group, and subsequent functionalization of the molecule. Common synthetic routes may include:

    Formation of the Imidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfinyl Group: This step often involves the oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and advanced purification techniques may be employed to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole-2-methanamine, 5-((3,5-dichlorophenyl)sulfinyl)-1-methyl-4-(1-methylethyl)- can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The compound can be reduced to its corresponding thioether using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding thioether.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1H-Imidazole-2-methanamine, 5-((3,5-dichlorophenyl)sulfinyl)-1-methyl-4-(1-methylethyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Imidazole-2-methanamine, 5-((3,5-dichlorophenyl)sulfinyl)-1-methyl-4-(1-methylethyl)- is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The sulfinyl group may play a crucial role in modulating the compound’s biological activity by interacting with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Imidazole-2-methanamine, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-(4-pyridinylmethyl)
  • 1H-Imidazole-2-methanamine, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-methyl

Uniqueness

1H-Imidazole-2-methanamine, 5-((3,5-dichlorophenyl)sulfinyl)-1-methyl-4-(1-methylethyl)- is unique due to the presence of the sulfinyl group, which imparts distinct chemical and biological properties compared to its thioether analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

178980-03-5

Molecular Formula

C14H17Cl2N3OS

Molecular Weight

346.3 g/mol

IUPAC Name

[5-(3,5-dichlorophenyl)sulfinyl-1-methyl-4-propan-2-ylimidazol-2-yl]methanamine

InChI

InChI=1S/C14H17Cl2N3OS/c1-8(2)13-14(19(3)12(7-17)18-13)21(20)11-5-9(15)4-10(16)6-11/h4-6,8H,7,17H2,1-3H3

InChI Key

YYUGTLIPNXPAAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)CN)C)S(=O)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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